molecular formula C10H12N2 B2812749 1-cyclopentyl-4-ethynyl-1H-pyrazole CAS No. 2098065-88-2

1-cyclopentyl-4-ethynyl-1H-pyrazole

Cat. No.: B2812749
CAS No.: 2098065-88-2
M. Wt: 160.22
InChI Key: PXWJMDYNSIWHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol It is a member of the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms

Scientific Research Applications

1-cyclopentyl-4-ethynyl-1H-pyrazole has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-ethynyl-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, providing a straightforward route to the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition-metal catalysts and photoredox reactions can enhance the efficiency and yield of the synthesis . Additionally, one-pot multicomponent processes are often employed to streamline production and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-cyclopentyl-4-ethynyl-1H-pyrazole include other pyrazole derivatives such as:

  • 1-phenyl-3-methyl-1H-pyrazole
  • 1-(4-chlorophenyl)-3-methyl-1H-pyrazole
  • 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole

Uniqueness

This compound is unique due to its cyclopentyl and ethynyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to other pyrazole derivatives .

Properties

IUPAC Name

1-cyclopentyl-4-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-9-7-11-12(8-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWJMDYNSIWHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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